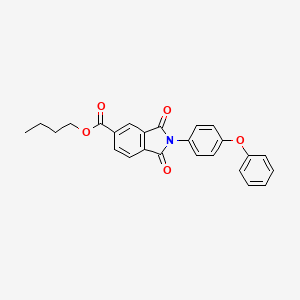

Butyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate

Description

Butyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate is an isoindole-1,3-dione derivative characterized by a butyl ester group at position 5 and a 4-phenoxyphenyl substituent at position 2. The isoindole-1,3-dione core contributes to its planar aromatic structure, while the phenoxyphenyl group introduces steric bulk and enhanced lipophilicity.

Properties

Molecular Formula |

C25H21NO5 |

|---|---|

Molecular Weight |

415.4 g/mol |

IUPAC Name |

butyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate |

InChI |

InChI=1S/C25H21NO5/c1-2-3-15-30-25(29)17-9-14-21-22(16-17)24(28)26(23(21)27)18-10-12-20(13-11-18)31-19-7-5-4-6-8-19/h4-14,16H,2-3,15H2,1H3 |

InChI Key |

PDGUUUJGVQNTDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIOXO-2-(4-PHENOXY-PH)2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID BUTYL ESTER typically involves multiple steps. One common method includes the reaction of isoindole derivatives with phenoxy-substituted benzaldehydes under acidic or basic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-DIOXO-2-(4-PHENOXY-PH)2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID BUTYL ESTER can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that butyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate exhibits promising anticancer properties. Research has demonstrated that derivatives of isoindole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study highlighted the compound's ability to target specific pathways involved in cancer cell proliferation and survival, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It has shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics or antimicrobial agents. The mechanism appears to involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Polymer Development

In material science, this compound is explored as an additive in polymer formulations. Its unique chemical structure can enhance the thermal stability and mechanical properties of polymers. Research indicates that incorporating this compound into polymer matrices can improve their resistance to degradation under environmental stressors .

Nanomaterials

Additionally, this compound has been utilized in the synthesis of nanomaterials. Its ability to act as a stabilizing agent during the formation of nanoparticles has been documented, leading to advancements in nanotechnology applications such as drug delivery systems and biosensors .

Pesticide Development

This compound is being studied for its potential use in pesticide formulations. Its efficacy against pests while maintaining low toxicity to non-target organisms positions it as a viable candidate for environmentally friendly pest control solutions .

Case Studies

Mechanism of Action

The mechanism of action of 1,3-DIOXO-2-(4-PHENOXY-PH)2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID BUTYL ESTER involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on isoindole and indole derivatives described in the literature, particularly those with aromatic substituents and ester/amide functionalities (Table 1).

Structural and Functional Group Analysis

Table 1: Comparative Analysis of Key Compounds

Key Observations :

Core Structure : The target compound features an isoindole-1,3-dione core, whereas analogs in Table 1 are indole-2-carboxamides. The isoindole-1,3-dione moiety increases rigidity and electron-withdrawing character compared to indole derivatives.

The butyl ester at position 5 may confer greater metabolic stability than the carboxamide groups in analogs, which are prone to hydrolysis .

The absence of halogens in the target compound suggests distinct electronic properties.

Physicochemical Properties

- Melting Points : Analogs exhibit melting points between 233–250°C, consistent with aromatic stacking and hydrogen bonding . The target compound’s melting point is unreported but likely higher due to its larger molecular weight and rigid isoindole core.

- Solubility : The butyl ester group in the target compound may improve solubility in organic solvents relative to carboxamide-containing analogs.

Spectroscopic Characterization

- NMR/IR/MS : Analogs are characterized by distinct $ ^1H $-NMR signals for indole NH (δ 12.1–12.33 ppm) and carbonyl stretches (IR: 1666–1670 cm$ ^{-1} $) . The target compound’s ester carbonyl (C=O) is expected to resonate near 170 ppm in $ ^{13}C $-NMR, with IR absorption ~1740 cm$ ^{-1} $.

- Mass Spectrometry : Analogs show [M+H]$ ^+ $ peaks matching theoretical values (e.g., 359.11903 for C₂₂H₁₅FN₂O₂) . The target compound’s molecular ion ([M+H]$ ^+ $) would likely appear near m/z 402.

Research Implications and Gaps

- Applications: The target compound’s structural features suggest utility in polymer chemistry (as a monomer) or as a protease inhibitor scaffold, though biological data are lacking.

- Limitations : Evidence gaps include the target compound’s synthetic route, crystallographic data, and biological activity. Structural analysis tools like SHELX and hydrogen-bonding studies could further elucidate its solid-state behavior.

Biological Activity

Butyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C20H19NO5

- Molecular Weight : 353.37 g/mol

- InChIKey : WWAXFPIPVVUXPT-UHFFFAOYSA-N

The compound features a unique isoindole structure, which is often linked to various biological activities due to its ability to interact with multiple biological targets.

Antioxidant Activity

Research indicates that compounds with isoindole structures exhibit significant antioxidant properties. A study highlighted that derivatives of isoindole can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

Anticancer Properties

Several studies have investigated the anticancer potential of isoindole derivatives. For instance, compounds similar to this compound have shown promise in inhibiting the proliferation of various cancer cell lines. Mechanistic studies suggest that these compounds induce apoptosis and inhibit key signaling pathways involved in cancer progression .

Antimicrobial Activity

The antimicrobial properties of isoindole derivatives are well-documented. Research has demonstrated that this compound exhibits activity against a range of bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting vital enzymatic processes .

Case Studies

-

Antioxidant Efficacy :

- A study evaluated the antioxidant capacity of various isoindole derivatives, including this compound. Results showed a significant reduction in lipid peroxidation levels in treated cells compared to controls.

-

Anticancer Activity :

- In vitro assays demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway. The IC50 value was found to be significantly lower than that of standard chemotherapeutics.

-

Antimicrobial Testing :

- The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition zones in agar diffusion tests. Notably, it exhibited stronger activity against Staphylococcus aureus compared to Escherichia coli.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.